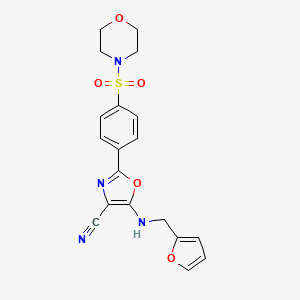
5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring, a morpholino group, and a cyano group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the morpholinosulfonylphenyl derivatives. These intermediates are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:
Furan-2-ylmethylamine Synthesis: : This can be achieved by reacting furfural with ammonia under catalytic hydrogenation conditions.
Morpholinosulfonylphenyl Derivative Synthesis: : This involves the sulfonylation of phenol derivatives with morpholine in the presence of a suitable catalyst.
Coupling Reaction: : The furan-2-ylmethylamine and morpholinosulfonylphenyl derivatives are then coupled using a condensation reaction, often facilitated by a dehydrating agent such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, with continuous monitoring to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The morpholino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted morpholino derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development due to its bioactive properties.
Industry: : Application in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
This compound can be compared to other similar compounds that share structural features such as furan rings, morpholino groups, or cyano groups. Some similar compounds include:
Furan-2-carboxylic acid derivatives
Morpholino-substituted phenols
Cyano-containing oxazoles
Each of these compounds has unique properties and applications, but 5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
Propiedades
IUPAC Name |
5-(furan-2-ylmethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c20-12-17-19(21-13-15-2-1-9-27-15)28-18(22-17)14-3-5-16(6-4-14)29(24,25)23-7-10-26-11-8-23/h1-6,9,21H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYPVOLABUMEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
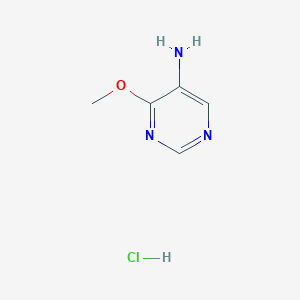
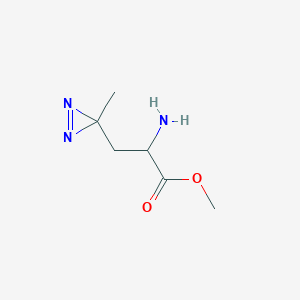
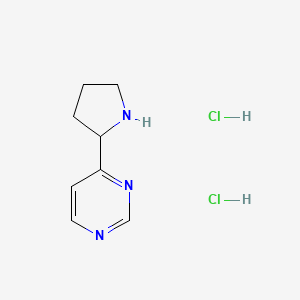
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclobutanecarboxamide](/img/structure/B2699281.png)
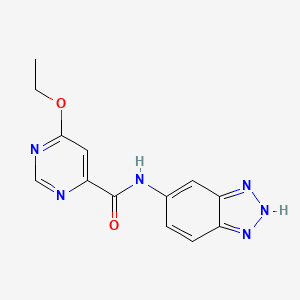
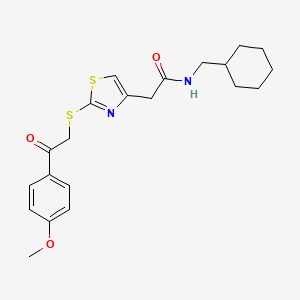
![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)
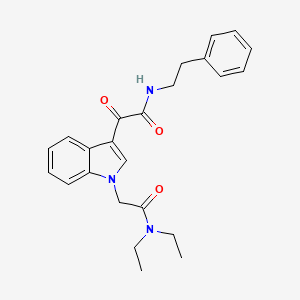
![1,3-Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]propanedioate](/img/structure/B2699294.png)
amine hydrochloride](/img/structure/B2699295.png)
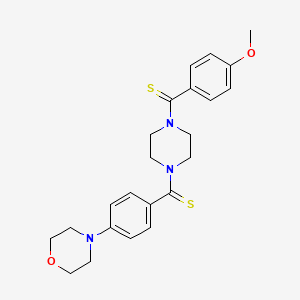
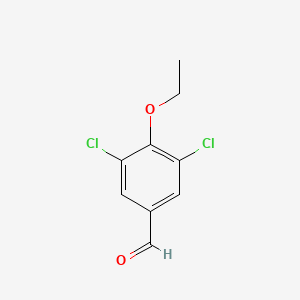
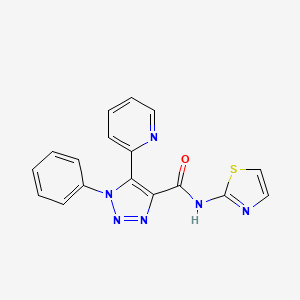
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699299.png)
